![molecular formula C13H8BrN3OS B1620962 1-(4-溴苯基)-2-硫代-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-4-酮 CAS No. 89374-60-7](/img/structure/B1620962.png)
1-(4-溴苯基)-2-硫代-1,2,3,4-四氢吡啶并[2,3-d]嘧啶-4-酮
描述
1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a bromophenyl group and a thioxo group attached to a tetrahydropyrido[2,3-d]pyrimidin-4-one core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
Target of Action
Related compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For example, pyrazole-bearing compounds have been known to exhibit antileishmanial and antimalarial activities, affecting the biochemical pathways of Leishmania and Plasmodium species .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
It is known that pyrimidine derivatives have been linked to various biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often linked to their interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
Related pyrazoline derivatives have been shown to affect cellular components negatively under oxidative stress . They have been linked to the overexpression of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage .
Molecular Mechanism
Related pyrazoline derivatives have been shown to affect the activity of acetylcholinesterase (AChE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced AChE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Temporal Effects in Laboratory Settings
Related pyrazoline derivatives have been shown to affect the swimming performance, lipid peroxidation (MDA), and acetylcholinesterase (AChE) activity in the brain of rainbow trout .
Dosage Effects in Animal Models
Related hydrazine-coupled pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities in Plasmodium berghei infected mice .
Metabolic Pathways
Related pyrazoline derivatives have been linked to the overexpression of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiourea and a suitable β-ketoester in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding tetrahydropyrido[2,3-d]pyrimidin-4-one derivative.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-thioxo derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another heterocyclic compound with a bromophenyl group, but with a different core structure.
2-Thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one: Lacks the bromophenyl group, offering different reactivity and biological activity.
Uniqueness: 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one is unique due to the combination of the bromophenyl and thioxo groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-(4-bromophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)12(18)16-13(17)19/h1-7H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONAOVYCQTYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=S)NC2=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379236 | |
| Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89374-60-7 | |
| Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



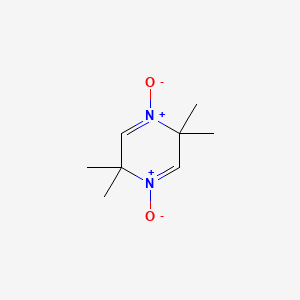
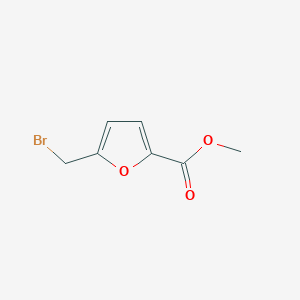
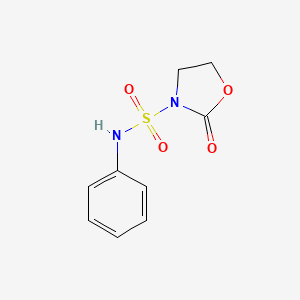
![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)
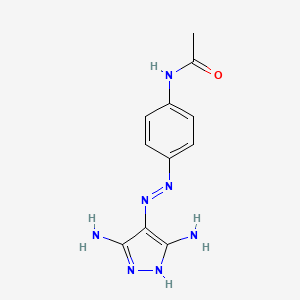
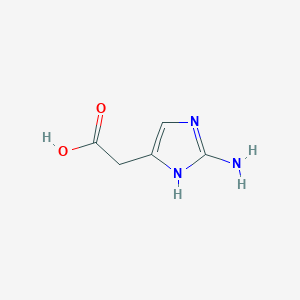
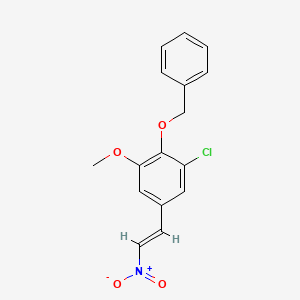


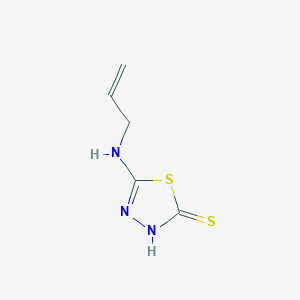

![Ethyl 4-carbamoyl-5-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B1620899.png)

